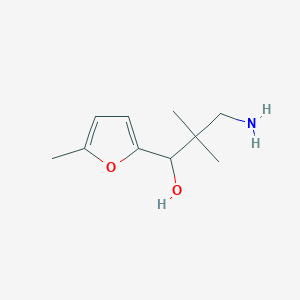![molecular formula C13H19N3O2 B13191340 N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide](/img/structure/B13191340.png)
N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used in scientific research due to its unique properties and potential benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide involves several steps. One common method includes the reaction of 2,6-dimethylphenyl isocyanate with methylamine and acetic acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The process often includes the use of solvents and catalysts to enhance the reaction efficiency and yield. The final product is usually purified through crystallization or chromatography to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-[(5-chloropentyl)methylamino]acetamide
- N-(2,6-dimethylphenyl)-2-[(diphenylmethyl)(methyl)amino]acetamide
- N-(2,6-dimethylphenyl)-2-[(2,6-dimethylphenyl)carbamoyl]methyl(methyl)amino]acetamide
Uniqueness
N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide is unique due to its specific structural features and functional groups
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-2-(methylamino)acetamide |
InChI |
InChI=1S/C13H19N3O2/c1-9-5-4-6-10(2)13(9)16-12(18)8-15-11(17)7-14-3/h4-6,14H,7-8H2,1-3H3,(H,15,17)(H,16,18) |
InChI Key |
MUXRHVVTSBFARO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[3-(Dimethylamino)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13191279.png)

![3-[(4-Methylcyclohexyl)methyl]piperidine](/img/structure/B13191295.png)
![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13191301.png)

![4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B13191323.png)
![Methyl 4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191328.png)





